![molecular formula C12H8FNO2 B1321241 6-(4-Fluorophenyl)picolinic acid CAS No. 863704-60-3](/img/structure/B1321241.png)
6-(4-Fluorophenyl)picolinic acid
Overview
Description
6-(4-Fluorophenyl)picolinic acid is a derivative of picolinic acid, which is a pyridine-based compound with a carboxylic acid functional group at the second position. The addition of a 4-fluorophenyl group at the sixth position may influence the compound's chemical reactivity and physical properties, potentially making it useful for various applications in chemistry and materials science.
Synthesis Analysis
The synthesis of picolinic acid derivatives can be achieved through various methods. For instance, the synthesis of 6-phosphoryl picolinic acid derivatives has been reported, which are used as europium and terbium sensitizers . Although not directly related to 6-(4-Fluorophenyl)picolinic acid, these methods could potentially be adapted for the synthesis of fluorophenyl derivatives. Additionally, the synthesis of 6-phenylethynyl picolinic acid through biotransformation and chemical synthesis has been demonstrated, which involves the conversion of 6-bromopicolinic acid to its corresponding ester and subsequent reactions . This approach could be modified to introduce a fluorophenyl group instead of the phenylethynyl moiety.
Molecular Structure Analysis
The molecular structure of picolinic acid derivatives is characterized by the presence of a pyridine ring and various substituents that can influence the compound's properties. For example, the crystal structures of amides derived from picolinic acid reveal a preference for cis amide geometry, which could be relevant for understanding the structural aspects of 6-(4-Fluorophenyl)picolinic acid . The influence of substituents on the pyridine ring is also evident in the diverse metal-organic frameworks and coordination polymers formed by 4-(3-carboxyphenyl)picolinic acid .
Chemical Reactions Analysis
Picolinic acid derivatives participate in various chemical reactions, including coupling reactions to form amides and the formation of coordination compounds . The presence of a fluorophenyl group in 6-(4-Fluorophenyl)picolinic acid could affect its reactivity in such reactions, potentially leading to novel compounds with unique properties. The synthesis of novel fluoropicolinate herbicides through cascade cyclization also highlights the reactivity of fluorinated picolinic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of picolinic acid derivatives are influenced by their molecular structure. For instance, the photophysical measurements of phosphoryl picolinic acid derivatives show that their emission intensity and quantum yields vary depending on the substituents present . Similarly, the thermal properties of phenylethynyl-terminated picolinic acid derivatives indicate that the pyridine moiety's electron-withdrawing capability can affect the reaction temperatures in polymerization processes . These findings suggest that the physical and chemical properties of 6-(4-Fluorophenyl)picolinic acid would be worth investigating, as the fluorophenyl group could impart unique characteristics to the compound.
Scientific Research Applications
Synthesis and Chemical Properties
6-(4-Fluorophenyl)picolinic acid has been a focus in chemical synthesis research. For instance, Lee and Chi (1999) developed a method for preparing (fluoromethyl)pyridyl-substituted amines involving fluoride ion displacement and arylation, which is relevant to the synthesis of 6-(4-Fluorophenyl)picolinic acid derivatives (Lee & Chi, 1999). Similarly, Johnson et al. (2015) reported on the synthesis of novel fluoropicolinate herbicides, which indicates the agricultural applications of such compounds (Johnson et al., 2015).
Applications in Coordination Chemistry and Catalysis
The compound's derivatives have been explored in coordination chemistry. Andres and Chauvin (2011) investigated 6-phosphoryl picolinic acids as europium and terbium sensitizers, demonstrating their potential in luminescence and coordination chemistry applications (Andres & Chauvin, 2011).
Biodegradation and Environmental Impact
Research on the biodegradation of picolinic acid derivatives, including 6-(4-Fluorophenyl)picolinic acid, has been conducted. Zhang et al. (2019) studied the microbial degradation of picolinic acid, which is crucial for understanding its environmental impact and potential bioremediation strategies (Zhang et al., 2019).
Optical and Electronic Applications
In the field of optoelectronics, Xiao et al. (2009) synthesized an iridium complex containing a picolinic acid derivative, demonstrating its use in polymer light-emitting devices (Xiao et al., 2009). This showcases the potential of 6-(4-Fluorophenyl)picolinic acid in the development of advanced materials for electronic applications.
Safety And Hazards
The safety information for 6-(4-Fluorophenyl)picolinic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
While specific future directions for 6-(4-Fluorophenyl)picolinic acid are not provided in the search results, related compounds have been studied for their potential as novel synthetic auxin herbicides . These compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .
properties
IUPAC Name |
6-(4-fluorophenyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14-10)12(15)16/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEVXEKXCIBZMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610616 | |
Record name | 6-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)picolinic acid | |
CAS RN |
863704-60-3 | |
Record name | 6-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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